(6-Bromo-2-fluoro-3-isopropoxyphenyl)(methyl)sulfane
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Overview
Description
(6-Bromo-2-fluoro-3-isopropoxyphenyl)(methyl)sulfane: is an organic compound characterized by the presence of bromine, fluorine, isopropoxy, and methylsulfane groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-2-fluoro-3-isopropoxyphenyl)(methyl)sulfane typically involves multi-step organic reactions. One common method includes:
Bromination: Introduction of a bromine atom to the phenyl ring.
Fluorination: Substitution of a hydrogen atom with a fluorine atom.
Isopropoxylation: Addition of an isopropoxy group to the phenyl ring.
Methylsulfane Addition: Introduction of a methylsulfane group.
Each step requires specific reagents and conditions, such as the use of bromine or N-bromosuccinimide for bromination, and fluorine gas or a fluorinating agent for fluorination. The isopropoxylation and methylsulfane addition steps may involve the use of isopropyl alcohol and methylthiol, respectively, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and safety, often using continuous flow reactors and automated systems to control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(6-Bromo-2-fluoro-3-isopropoxyphenyl)(methyl)sulfane can undergo various chemical reactions, including:
Oxidation: Conversion of the methylsulfane group to a sulfoxide or sulfone.
Reduction: Reduction of the bromine or fluorine substituents.
Substitution: Replacement of the bromine or fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
(6-Bromo-2-fluoro-3-isopropoxyphenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (6-Bromo-2-fluoro-3-isopropoxyphenyl)(methyl)sulfane involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, fluorine, and isopropoxy groups can influence its binding affinity and specificity. The methylsulfane group may also play a role in modulating its activity by affecting its chemical reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- (6-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane
- (6-Bromo-2-fluoro-3-ethoxyphenyl)(methyl)sulfane
- (6-Bromo-2-fluoro-3-propoxyphenyl)(methyl)sulfane
Uniqueness
(6-Bromo-2-fluoro-3-isopropoxyphenyl)(methyl)sulfane is unique due to the presence of the isopropoxy group, which can influence its chemical properties and reactivity. This compound’s specific combination of substituents may result in distinct biological activities and applications compared to its analogs.
Properties
IUPAC Name |
1-bromo-3-fluoro-2-methylsulfanyl-4-propan-2-yloxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrFOS/c1-6(2)13-8-5-4-7(11)10(14-3)9(8)12/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQHBJJYGLNWAFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C(=C(C=C1)Br)SC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrFOS |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.17 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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